Cas no 2034362-64-4 ((5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone)

(5-Bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone is a heterocyclic compound featuring a brominated furan core linked to a triazole-substituted azetidine moiety via a carbonyl bridge. This structure combines the reactivity of a brominated furan with the versatility of a triazole-functionalized azetidine, making it a valuable intermediate in medicinal chemistry and drug discovery. The bromine substituent offers a handle for further functionalization via cross-coupling reactions, while the triazole group enhances binding affinity in target interactions. Its compact, rigid framework is advantageous for designing bioactive molecules with improved pharmacokinetic properties. Suitable for use in fragment-based drug design, this compound exhibits potential in developing inhibitors for enzymes or receptors requiring precise steric and electronic modulation.
(5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone structure
2034362-64-4 structure
Product name:(5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
CAS No:2034362-64-4
MF:C10H9BrN4O2
Molecular Weight:297.108060598373
CID:5377249

(5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone 化学的及び物理的性質

名前と識別子

    • (5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
    • インチ: 1S/C10H9BrN4O2/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-4-3-12-13-15/h1-4,7H,5-6H2
    • InChIKey: XVEDFDLLZXYPAG-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Br)O1)(N1CC(N2C=CN=N2)C1)=O

(5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6473-2262-40mg
1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
2034362-64-4 90%+
40mg
$210.0 2023-04-25
Life Chemicals
F6473-2262-10μmol
1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
2034362-64-4 90%+
10μl
$103.5 2023-04-25
Life Chemicals
F6473-2262-50mg
1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
2034362-64-4 90%+
50mg
$240.0 2023-04-25
Life Chemicals
F6473-2262-3mg
1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
2034362-64-4 90%+
3mg
$94.5 2023-04-25
Life Chemicals
F6473-2262-4mg
1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
2034362-64-4 90%+
4mg
$99.0 2023-04-25
Life Chemicals
F6473-2262-15mg
1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
2034362-64-4 90%+
15mg
$133.5 2023-04-25
Life Chemicals
F6473-2262-2μmol
1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
2034362-64-4 90%+
2μl
$85.5 2023-04-25
Life Chemicals
F6473-2262-10mg
1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
2034362-64-4 90%+
10mg
$118.5 2023-04-25
Life Chemicals
F6473-2262-25mg
1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
2034362-64-4 90%+
25mg
$163.5 2023-04-25
Life Chemicals
F6473-2262-75mg
1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
2034362-64-4 90%+
75mg
$312.0 2023-04-25

(5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone 関連文献

(5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanoneに関する追加情報

Introduction to (5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone (CAS No. 2034362-64-4)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Among these, (5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, with the CAS number 2034362-64-4, has emerged as a compound of significant interest due to its unique structural features and potential biological activities. This introduction aims to provide a comprehensive overview of this compound, its chemical properties, synthetic pathways, and its relevance in contemporary medicinal chemistry.

The molecular structure of (5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone consists of a methanone core linked to a furan ring substituted with a bromine atom at the 5-position. This furan moiety is further connected to an azetidine ring, which itself is attached to a triazole group. Such a structural arrangement imparts unique electronic and steric properties to the compound, making it a versatile scaffold for drug design.

In recent years, there has been growing interest in the development of heterocyclic compounds for their diverse pharmacological applications. The presence of both azetidine and triazole rings in (5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone suggests potential interactions with various biological targets. For instance, azetidine derivatives have been explored for their antimicrobial and anti-inflammatory properties, while triazole compounds are known for their antifungal and antiviral activities. The combination of these motifs may lead to the discovery of novel therapeutics with multifunctional capabilities.

The synthesis of (5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone involves several key steps that highlight the ingenuity of modern organic chemistry. The process typically begins with the bromination of 2-furanmethanol to introduce the bromine atom at the 5-position of the furan ring. Subsequently, the formation of the triazole ring is achieved through cycloaddition reactions between azide and alkyne derivatives. The final step involves the coupling of the azetidine ring to the methanone core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings.

One of the most compelling aspects of this compound is its potential application in drug discovery. Researchers have been exploring its derivatives as leads for new medications targeting various diseases. For example, modifications to the triazole ring have shown promise in enhancing binding affinity to certain enzymes and receptors. Additionally, structural variations around the azetidine moiety have been investigated for their ability to modulate pharmacokinetic properties, such as solubility and metabolic stability.

The latest advancements in computational chemistry have further accelerated the discovery process for compounds like (5-bromofuran-2-yl)-[3-(triazol-1-y)azetidin-1-y]methanone. Molecular modeling studies have been instrumental in predicting binding interactions with biological targets, thereby guiding rational drug design. These computational approaches not only save time but also provide valuable insights into the structural optimization of lead compounds.

In conclusion, (5-bromofuran-2-y]-[3-(triazol-l-y)azetidin-l-y]methanone (CAS No. 2034362 64 4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further exploration. As our understanding of chemical biology continues to evolve, compounds like this are poised to play a crucial role in the development of next-generation therapeutics.

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